3-(benzylsulfonyl)-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide
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Overview
Description
3-(benzylsulfonyl)-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfonyl)-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the thiadiazole ring through the reaction of a hydrazine derivative with a carbon disulfide source, followed by cyclization. The benzylsulfonyl group can be introduced via sulfonylation reactions using benzyl chloride and a suitable sulfonating agent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfonyl)-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfonyl group typically yields sulfone derivatives, while reduction of the thiadiazole ring can produce a variety of reduced thiadiazole compounds .
Scientific Research Applications
3-(benzylsulfonyl)-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 3-(benzylsulfonyl)-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(4-ethylphenyl)acetamide: This compound shares the benzylsulfonyl group and has similar biological activities.
N-[1-(aminomethyl)cyclopropyl]-3-(benzylsulfonyl)-N~2~-[(1S)-2,2,2-trifluoro-1-(4-hydroxyphenyl)ethyl]-L-alaninamide: Another compound with a benzylsulfonyl group, used in different pharmacological studies.
Uniqueness
3-(benzylsulfonyl)-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide is unique due to its combination of a thiadiazole ring, a pyrrolidinone moiety, and a benzylsulfonyl group.
Properties
Molecular Formula |
C24H26N4O4S2 |
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Molecular Weight |
498.6 g/mol |
IUPAC Name |
3-benzylsulfonyl-N-[5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C24H26N4O4S2/c1-2-18-10-6-7-11-20(18)28-15-19(14-22(28)30)23-26-27-24(33-23)25-21(29)12-13-34(31,32)16-17-8-4-3-5-9-17/h3-11,19H,2,12-16H2,1H3,(H,25,27,29) |
InChI Key |
SEENYUHUQQZSGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)CCS(=O)(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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